2-Propynyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 161.63 g/mol. It is classified as an alkynyl derivative of pyrrolidine, which features a three-membered ether structure. This compound is primarily utilized in scientific research, particularly in studies related to pharmacology and medicinal chemistry due to its potential biological activities.
The compound can be sourced from various suppliers, including VWR and SCBT, where it is available for research purposes. It is important to note that this compound is not intended for diagnostic or therapeutic uses but serves as a valuable tool in laboratory settings for exploring chemical reactions and biological interactions .
2-Propynyl 3-pyrrolidinyl ether hydrochloride falls under the category of organic compounds, specifically aliphatic amines and ethers. Its classification is significant in the context of its applications in organic synthesis and medicinal chemistry.
The synthesis of 2-Propynyl 3-pyrrolidinyl ether hydrochloride typically involves several steps, including the formation of the pyrrolidine ring followed by the introduction of the propynyl group. Common methods may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
2-Propynyl 3-pyrrolidinyl ether hydrochloride can participate in various chemical reactions typical for alkynes and ethers. Notable reactions include:
The reactivity of this compound may vary depending on the substituents present and the reaction conditions applied. For instance, its behavior in coupling reactions could be explored using palladium catalysts.
The mechanism of action for 2-Propynyl 3-pyrrolidinyl ether hydrochloride is closely related to its interactions with biological targets, particularly receptors involved in pain and inflammation pathways. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as a modulator for certain ion channels, including Transient Receptor Potential Vanilloid 3 (TRPV3), which plays a role in thermosensation and nociception .
Research indicates that compounds similar to 2-Propynyl 3-pyrrolidinyl ether hydrochloride may influence calcium ion permeability in neuronal cells, thereby affecting signal transduction pathways related to pain perception .
2-Propynyl 3-pyrrolidinyl ether hydrochloride is primarily used in research settings for:
This compound's unique structure offers a platform for developing new pharmacological agents targeting various biological systems, making it a significant subject for ongoing research in medicinal chemistry .
Pyrrolidine’s saturated five-membered ring serves as a privileged scaffold in drug design due to its distinct three-dimensional (3D) coverage and sp³-hybridization. This enables comprehensive exploration of pharmacophore space, enhancing binding interactions with biological targets. The scaffold’s non-planar conformation ("pseudorotation") allows adaptive binding to enzymes and receptors, which is critical for achieving target selectivity. Comparative molecular descriptors highlight its advantages over flat heterocycles: pyrrolidine exhibits a lower calculated LogP (0.459) than cyclopentane (3.000), indicating improved solubility, and a polar surface area (PSA) of 16.464 Ų, facilitating better pharmacokinetic properties [3].
In oncology and central nervous system (CNS) drug discovery, pyrrolidine derivatives are engineered to exploit these properties. For instance, constrained pyrrolidine cores replace acyclic ethanolamine moieties in β₃-adrenergic receptor agonists, eliminating metabolic liabilities associated with N–C bond cleavage while maintaining potency [8]. The scaffold’s versatility is further demonstrated in kinase inhibitors (e.g., Akt/PKB inhibitors), where stereogenic centers influence allosteric modulation [3].
Table 1: Molecular Descriptors of Pyrrolidine Versus Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
LogP | 3.000 | 0.459 | 0.750 |
PSA (Ų) | 0 | 16.464 | 13.964 |
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
CI_LogS | −2.709 | 0.809 | −0.542 |
Data derived from QikProp calculations [3].
The pyrrolidine ring introduces up to four chiral centers, enabling 16 possible stereoisomers. This stereochemical diversity significantly impacts biological activity due to the enantioselectivity of target proteins. For 2-propynyl 3-pyrrolidinyl ether hydrochloride, chirality at the pyrrolidine C3 position dictates ether linkage conformation and molecular recognition. The propargyl group (HC≡C−CH₂–R) attached to the ether oxygen adopts a linear topology, influencing steric accessibility during binding [6].
Synthetic routes must address diastereoselective functionalization at C3. Enantiopure precursors like L-proline are often employed to control absolute configuration. The FDA mandates stereoisomer-specific profiling because inactive or toxic enantiomers can compromise therapeutic efficacy. For example, in β₃-agonist design, pyrrolidine stereochemistry directly correlates with species-specific potency (e.g., rat vs. human receptors) [8]. Pseudorotation dynamics further complicate synthesis, as ring puckering alters substituent spatial orientation [3] [10].
MAOS revolutionizes pyrrolidine functionalization by dramatically accelerating reaction kinetics and improving yields. Key transformations in synthesizing propynyl-pyrrolidine ethers—such as nucleophilic substitutions, reductive aminations, and etherifications—benefit from microwave irradiation:
A case study in BRAF inhibitor synthesis demonstrates MAOS’s efficiency: a key pyrrolidine-intermediate reaction time dropped from 16 hours to 30 minutes with comparable yield (89%) [2]. Similarly, ProTide phosphoramidations using unprotected ribonucleosides show 2.5-minute completion under MAOS versus 150 minutes conventionally, suppressing bis-phosphoramidate byproducts [5].
Table 2: MAOS Versus Conventional Synthesis of Pyrrolidine Derivatives
Reaction Type | Conventional Conditions | MAOS Conditions | Time Reduction | Yield Improvement |
---|---|---|---|---|
N-Sulfonylation | 16 h, reflux | 30 min, 100°C | 97% | 89% vs. quant. |
Suzuki Coupling | 16 h, reflux | 30 min, 130°C | 97% | 76% vs. 81% |
Oxidative Cyclization | 48 h, RT | 30 min, 130°C | 99% | 88% (equal) |
Data aggregated from BRAF inhibitor and ProTide syntheses [2] [5].
Preformed pyrrolidine rings serve as substrates for targeted modifications to install propynyl ether moieties:
Notably, regioselective C3 functionalization is achieved using protecting groups (e.g., Boc) to direct electrophiles to the hydroxyl position. Subsequent deprotection and etherification yield 2-propynyl 3-pyrrolidinyl ethers. Palladium-catalyzed carbonylation of propargyl amines also constructs pyrrolidone cores adaptable to the target scaffold [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1